molecular formula C11H12O B1598406 7-methyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 31706-56-6

7-methyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B1598406
CAS No.: 31706-56-6
M. Wt: 160.21 g/mol
InChI Key: QVEPTNHEDDSLNI-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C11H12O It is a derivative of naphthalene, characterized by the presence of a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of toluene with succinic anhydride, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Methyl-3,4-dihydro-1H-naphthalen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The aromatic ring structure allows for π-π interactions and other non-covalent interactions that are crucial for its function in various applications .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-methyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the methyl group, which can influence its reactivity and interactions. The specific placement of the methyl group can affect the compound’s physical and chemical properties, making it distinct in terms of its applications and behavior in various reactions .

Properties

IUPAC Name

7-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEPTNHEDDSLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404880
Record name 7-methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31706-56-6
Record name 7-methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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